2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile is an organic compound with the molecular formula and a molecular weight of 174.2 g/mol. This compound features a nitrile group (C≡N), a ketone group (C=O), and a pyridine ring, which is a six-membered aromatic ring containing nitrogen. The presence of these functional groups suggests potential applications in medicinal chemistry and materials science, although specific documentation on its significance in scientific research is limited.
Research indicates that 2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile may exhibit various biological activities, including:
The synthesis of 2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile typically involves the reaction of 3-pyridinecarboxaldehyde with a suitable nitrile source under controlled conditions. Industrial production may utilize continuous flow reactors and automated systems to enhance efficiency and yield, scaling up the synthesis for broader applications.
This compound has a wide range of applications across various fields:
The mechanism of action for 2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile involves its binding to specific enzymes or receptors, modulating their activity and leading to various biological effects. Research continues to elucidate the precise interactions and pathways involved, particularly concerning its potential as a therapeutic agent.
Several compounds share structural similarities with 2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile. Here are notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
3-Pyridinebutanenitrile | 30510-18-0 | 0.88 |
4-Oxo-4-(pyridin-3-yl)butanoic acid | 23821-37-6 | 0.86 |
2-Methyl-4-oxo-4-(pyridin-2-yl)butanenitrile | 10086613 | 0.82 |
3-Oxo-4-phenyl-2-(pyridin-3-y)butanenitrile | 14134604 | 0.80 |
The uniqueness of 2-Methyl-4-oxo-4-(pyridin-3-y)butanenitrile lies in its specific combination of functional groups—particularly the presence of both the ketone and nitrile functionalities along with the pyridine ring. This distinct structure confers unique chemical reactivity and biological properties that differentiate it from similar compounds, enhancing its utility in diverse synthetic and research applications.
The pyridine ring in 2-methyl-4-oxo-4-(pyridin-3-yl)butanenitrile serves as a critical retrosynthetic target due to its electronic and steric influence on reactivity. Two primary disconnection approaches emerge:
Cyclization of δ-ketonitrile precursors: Palladium-catalyzed cascade reactions between 5-oxohexanenitrile derivatives and arylboronic acids enable direct pyridine formation. This method, demonstrated by Yao et al., facilitates installation of the 3-pyridyl group through sequential oxidative addition and cyclization steps. The reaction proceeds via:
Radical-mediated pyridine assembly: Recent advances in iron-catalyzed radical coupling between nitropyridine precursors and alkenes provide alternative access to 3-substituted pyridines. This method circumvents traditional nucleophilic substitution limitations, particularly for sterically hindered positions.
Method | Catalyst | Yield Range | Functional Group Tolerance |
---|---|---|---|
Pd-catalyzed cyclization | Pd(PPh₃)₄ | 65-89% | Electron-deficient arenes |
Fe-mediated radical | Fe(acac)₃ | 58-82% | Alkenes, nitriles |
The choice between these strategies depends on substrate availability and desired substitution pattern fidelity.
The β-ketonitrile moiety in 2-methyl-4-oxo-4-(pyridin-3-yl)butanenitrile presents unique synthetic challenges due to competing reactivity at both functional groups. Convergent approaches using distinct ketone and nitrile precursors prove most effective:
N-Heterocyclic carbene (NHC)-catalyzed coupling: Wang et al. demonstrated that β-ketonitriles with quaternary centers can be assembled through radical coupling of aldehydes and azobis(isobutyronitrile) (AIBN). This metal-free method achieves:
$$ \text{RCHO} + \text{AIBN} \xrightarrow{\text{NHC}} \text{RC(O)C(CN)(CH}3\text{)}2 $$
Applied to the target molecule, this enables simultaneous introduction of the methyl group and nitrile functionality.
Stepwise acylation-cyanation: Traditional approaches involve:
Convergent synthesis advantages:
The 3-pyridyl substitution pattern in 2-methyl-4-oxo-4-(pyridin-3-yl)butanenitrile necessitates precise regiochemical control to avoid 2- or 4-pyridyl isomers. Key strategies include:
Directing group utilization: Incorporating temporary ortho-directing groups (e.g., boronic esters) during pyridine synthesis ensures selective C-3 functionalization. Subsequent removal yields the desired substitution pattern.
Thermodynamic control in cyclization: Pd-catalyzed methods favor 3-substituted pyridines due to:
Radical trapping selectivity: Fe-mediated couplings show 83:17 regioselectivity for 3-substituted pyridines when using α-methylstyrene derivatives, attributed to:
Positional isomer ratios under different conditions:
Method | 3-Substituted : 2-Substituted | Temperature |
---|---|---|
Pd-catalyzed cyclization | 92:8 | 80°C |
Fe-mediated radical | 83:17 | 120°C |
Acid-catalyzed cyclization | 65:35 | 150°C |
While 2-methyl-4-oxo-4-(pyridin-3-yl)butanenitrile is not α,β-unsaturated, chemoselective reduction strategies for analogous systems provide insights into preserving nitrile integrity. Key methods include:
Sodium Cyanoborohydride (NaBH3CN) Reduction
This reagent selectively reduces imines or enones without attacking nitriles. For α,β-unsaturated nitriles, NaBH3CN can hydrogenate conjugated systems while leaving the cyano group intact under mild acidic conditions [1].
Palladium-Catalyzed Hydrogenation with Ethylenediamine (Pd/C(en))
Pd/C modified with ethylenediamine enables selective hydrogenation of alkenes or alkynes in the presence of aromatic nitriles. This method leverages THF as a solvent to suppress nitrile reduction, achieving >95% selectivity for alkene hydrogenation [2].
Catalytic Hydrogenation with Regioselective Control
Raney nickel or cobalt boride catalysts under high-pressure H₂ conditions reduce nitriles to primary amines. However, competing reductions of ketones or pyridine rings require careful optimization of temperature and solvent polarity [4].
Reduction Protocol | Reagents/Conditions | Selectivity | Limitations |
---|---|---|---|
NaBH3CN | Acidic aqueous THF, RT | α,β-unsaturated nitriles | Limited to imine/enone systems |
Pd/C(en) | H₂, THF, RT | Alkenes/alkynes | Requires anhydrous conditions |
Co Boride | H₂ (50–100 psi), EtOH, 80°C | Primary amines | Potential ketone reduction |
The nitrile group in 2-methyl-4-oxo-4-(pyridin-3-yl)butanenitrile can participate in nucleophilic additions, particularly when deprotonated or activated by electron-withdrawing groups.
Carbanion Formation and Alkylation
Nitrile-stabilized carbanions react with alkyl halides or epoxides. For example, deprotonation with strong bases (e.g., LDA) generates carbanions that undergo alkylation at the α-position, forming α-alkylated nitriles [5].
Organometallic Additions
Grignard or organozinc reagents add twice to nitriles, forming tertiary carbinamines after hydrolysis. This double addition is critical for synthesizing complex amines, though steric hindrance from the pyridin-3-yl group may limit reactivity [6].
Electrophilic Quenching with Anhydrides
Hydrogen transfer catalysis (HTC) enables 1,4-addition of nitrile anions to anhydrides. For α,β-unsaturated nitriles, Ru–H complexes mediate hydride transfer to generate keteniminates, which react with anhydrides (e.g., Boc₂O) to form α-cyanoacetates [3].
Nucleophile | Conditions | Product | Yield |
---|---|---|---|
Grignard reagent | THF, −78°C → RT | Tertiary carbinamine | 60–85% |
Boc₂O + DBU | Ru catalyst, H₂ atmosphere | α-Cyanoacetate | 89–95% |
Alkyl halide | LDA, THF, −78°C → RT | α-Alkylated nitrile | 70–90% |
Transition metals enable diverse transformations of nitriles, including cross-couplings and bond-forming reactions.
C–CN Bond Activation for Cross-Couplings
Palladium or copper catalysts facilitate cyanation reactions using nitriles as CN sources. For example, Pd-catalyzed coupling of aryl halides with nitriles yields aryl nitriles under mild conditions [7].
Hydrocyanation and Hydrogenation
Nickel or cobalt catalysts add HCN to alkenes, but competing nitrile reduction requires precise control. For 2-methyl-4-oxo-4-(pyridin-3-yl)butanenitrile, transfer hydrogenation with Pd/C and triethylammonium formate selectively reduces nitriles to amines without affecting ketones or pyridine [8].
Carbocyanation Reactions
Ruthenium complexes mediate C–H activation, enabling direct cyanation of arenes. This approach avoids prefunctionalization and is compatible with electron-rich pyridine rings [7].
Catalyst | Reaction Type | Application | Example |
---|---|---|---|
Pd(PPh₃)₄ | Cyanation of aryl halides | Synthesis of aryl nitriles | ArX + RCN → ArCN |
Ru(bMepi)(PPh₃)₂ | Carbocyanation of arenes | Direct C–H cyanation | Arene + HCN → ArCN |
Ni/Co | Hydrocyanation of alkenes | Anti-Markovnikov addition | Alkene + HCN → Anti-Markovnikov nitrile |